molecular formula C9H8F3NO2 B1403306 2-Methyl-5-(trifluoromethoxy)benzamide CAS No. 1261828-46-9

2-Methyl-5-(trifluoromethoxy)benzamide

Cat. No. B1403306
CAS RN: 1261828-46-9
M. Wt: 219.16 g/mol
InChI Key: JHVXNWZOAYHTHU-UHFFFAOYSA-N
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Description

“2-Methyl-5-(trifluoromethoxy)benzamide” is a chemical compound with the CAS Number: 1261828-46-9 . It has a molecular weight of 219.16 . The IUPAC name for this compound is 2-methyl-5-(trifluoromethoxy)benzamide . It is a solid at ambient temperature .


Molecular Structure Analysis

The InChI code for “2-Methyl-5-(trifluoromethoxy)benzamide” is 1S/C9H8F3NO2/c1-5-2-3-6 (15-9 (10,11)12)4-7 (5)8 (13)14/h2-4H,1H3, (H2,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-Methyl-5-(trifluoromethoxy)benzamide” is a solid at ambient temperature . The compound is stored at ambient temperature .

Scientific Research Applications

Antiproliferative Activity

Benzamide derivatives have been investigated for their antiproliferative activities, particularly against cancer cell lines. Compounds like N-alkyl-2-(substitutedbenzamido) benzamides have shown potent cytotoxic activities against breast MCF-7 and liver A549 cancer cell lines, suggesting their potential as anticancer agents. The molecular docking studies of these compounds as agonists for human σ1 receptors further support their therapeutic potential in cancer treatment (Youssef et al., 2020).

Antiviral Activity

Novel benzamide-based compounds have been synthesized and tested for their antiviral activities, specifically against the influenza A virus (H5N1). These studies have identified compounds with significant antiviral activities, offering insights into the design of new antiviral drugs (Hebishy et al., 2020).

Anti-fibrosis Drug Potential

Benzamide derivatives have also been explored for their anti-fibrotic properties. For instance, a novel ALK5 inhibitor benzamide compound demonstrated suppressive effects on renal and hepatic fibrosis and exhibited anti-metastatic effects in a breast cancer-bearing mice model. These findings suggest its potential as an effective oral anti-fibrotic drug (Kim et al., 2008).

Antibacterial and Antifungal Activities

Benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. The synthesized compounds exhibited inhibition of the growth of bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Ighilahriz-Boubchir et al., 2017).

Safety and Hazards

The safety data sheet indicates that “2-Methyl-5-(trifluoromethoxy)benzamide” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

2-methyl-5-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-5-2-3-6(15-9(10,11)12)4-7(5)8(13)14/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVXNWZOAYHTHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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